molecular formula C16H15N3O2S B14001759 3-[4-Amino-3-(4-aminophenyl)thieno[3,2-c]pyridin-7-yl]propanoic acid CAS No. 832695-58-6

3-[4-Amino-3-(4-aminophenyl)thieno[3,2-c]pyridin-7-yl]propanoic acid

Cat. No.: B14001759
CAS No.: 832695-58-6
M. Wt: 313.4 g/mol
InChI Key: VEBNMRPOCHCADS-UHFFFAOYSA-N
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Description

3-[4-Amino-3-(4-aminophenyl)thieno[3,2-c]pyridin-7-yl]propanoic acid is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by the presence of a thieno[3,2-c]pyridine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Amino-3-(4-aminophenyl)thieno[3,2-c]pyridin-7-yl]propanoic acid typically involves multi-step organic reactions. One common approach is the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with appropriate reagents to form the thieno[3,2-c]pyridine core. This can be achieved by heating the carboxamides in formic acid or using other cyclization agents such as triethyl orthoformate .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[4-Amino-3-(4-aminophenyl)thieno[3,2-c]pyridin-7-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nitrating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

3-[4-Amino-3-(4-aminophenyl)thieno[3,2-c]pyridin-7-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-Amino-3-(4-aminophenyl)thieno[3,2-c]pyridin-7-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the thieno[3,2-c]pyridine core can interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-Amino-3-(4-aminophenyl)thieno[3,2-c]pyridin-7-yl]propanoic acid is unique due to its specific arrangement of functional groups and the presence of both amino and propanoic acid moieties. This combination of features makes it a versatile compound with diverse applications in various scientific fields.

Properties

CAS No.

832695-58-6

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

3-[4-amino-3-(4-aminophenyl)thieno[3,2-c]pyridin-7-yl]propanoic acid

InChI

InChI=1S/C16H15N3O2S/c17-11-4-1-9(2-5-11)12-8-22-15-10(3-6-13(20)21)7-19-16(18)14(12)15/h1-2,4-5,7-8H,3,6,17H2,(H2,18,19)(H,20,21)

InChI Key

VEBNMRPOCHCADS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=NC=C3CCC(=O)O)N)N

Origin of Product

United States

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